molecular formula C14H20N2O B14264116 1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one CAS No. 134988-03-7

1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one

Katalognummer: B14264116
CAS-Nummer: 134988-03-7
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: WSPAEWSMLRBULU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and a propanone group

Vorbereitungsmethoden

The synthesis of 1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-4-piperidone with pyridine-2-carbaldehyde under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

134988-03-7

Molekularformel

C14H20N2O

Molekulargewicht

232.32 g/mol

IUPAC-Name

1-(1-methyl-4-pyridin-2-ylpiperidin-4-yl)propan-1-one

InChI

InChI=1S/C14H20N2O/c1-3-13(17)14(7-10-16(2)11-8-14)12-6-4-5-9-15-12/h4-6,9H,3,7-8,10-11H2,1-2H3

InChI-Schlüssel

WSPAEWSMLRBULU-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1(CCN(CC1)C)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.